molecular formula C6H16N2O B592445 N,N-Diethyl-N'-hydroxy-ethylenediamine CAS No. 55845-75-5

N,N-Diethyl-N'-hydroxy-ethylenediamine

Cat. No.: B592445
CAS No.: 55845-75-5
M. Wt: 132.207
InChI Key: WLFWJSRYXYLCJM-UHFFFAOYSA-N
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Description

Significance and Context within Amine Chemistry

Within the broader field of amine chemistry, N-substituted ethylenediamine (B42938) derivatives are notable for their role as crucial intermediates and building blocks in organic synthesis. chemeurope.comasianpubs.org Their bifunctional nature allows them to participate in a wide array of chemical reactions to form more complex molecules, including heterocycles like imidazolidines. wikipedia.orgchemeurope.comatamanchemicals.com

One of the most prominent roles of these derivatives is as chelating agents in coordination chemistry. wikipedia.orgatamanchemicals.com The two nitrogen atoms, and often other heteroatoms within the substituent groups, can donate lone pairs of electrons to form stable coordinate bonds with metal ions. wikipedia.orglibretexts.org This chelating ability is fundamental to applications ranging from industrial catalysis to the development of therapeutic agents. wikipedia.orgnih.gov For instance, the well-known chelating agent EDTA (ethylenediaminetetraacetic acid) is a derivative of ethylenediamine and is used extensively in various industrial and medical applications. wikipedia.org Similarly, other derivatives are precursors to fungicides, corrosion inhibitors, and components in the synthesis of polymers like polyurethanes. wikipedia.orgchemeurope.comatamankimya.com

Scope of Academic Research on Ethylenediamine Derivatives

Academic research into N-substituted ethylenediamine derivatives is extensive and multidisciplinary. Key areas of investigation include:

Organic Synthesis: Researchers continuously explore novel, efficient, and economical synthetic routes to produce these derivatives. asianpubs.org Methods such as Michael addition, hydrazinolysis, and Curtius rearrangements are employed to create diverse structures from readily available starting materials. asianpubs.orggoogle.com The development of new synthetic pathways is crucial for accessing novel compounds with unique properties. asianpubs.org

Coordination Chemistry: A significant portion of research focuses on the use of these derivatives as ligands to form metal complexes. digitellinc.comrsc.org Scientists study the stereochemistry, stability, and catalytic activity of these complexes. rsc.org For example, chiral derivatives of ethylenediamine are used to create catalysts for enantioselective synthesis, a critical area in modern organic chemistry. wikipedia.org The resulting coordination complexes are investigated for applications in materials science, catalysis, and as potential anticancer agents. digitellinc.comdigitellinc.com

Materials Science: Ethylenediamine derivatives are integral to the development of advanced materials. They are used to functionalize surfaces, such as graphene oxide, to create new materials with tailored properties for applications like nanofiltration membranes or supramolecular hydrogels. acs.orgmdpi.com They also serve as building blocks for dendrimers and as curing agents for epoxy resins. wikipedia.orgatamankimya.com

Pharmaceutical Chemistry: Many bioactive compounds and drug molecules contain the N-CH₂-CH₂-N linkage found in ethylenediamine. wikipedia.org Consequently, synthetic chemists in the pharmaceutical industry frequently create libraries of N-substituted ethylenediamine derivatives to screen for biological activity. asianpubs.org They are found in the structures of some antihistamines and are used to solubilize active pharmaceutical ingredients. wikipedia.orgatamankimya.com

Physicochemical Properties of N,N-Diethyl-N'-hydroxy-ethylenediamine

While detailed research is scarce, basic physicochemical data for this compound are available from chemical catalogs.

PropertyValueSource(s)
CAS Number 55845-75-5 scbt.comcymitquimica.com
Molecular Formula C₆H₁₆N₂O scbt.comcymitquimica.com
Molecular Weight 132.204 g/mol scbt.comcymitquimica.com
Synonyms N,N-Diethyl-N'-hydroxy-1,2-ethanediamine; N1,N1-Diethyl-N2-hydroxy-1,2-ethanediamine cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-3-8(4-2)6-5-7-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFWJSRYXYLCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of N Substituted Ethylenediamines

Protonation Equilibria and Basicity Characterization

The basicity of N,N-Diethyl-N'-hydroxy-ethylenediamine is a fundamental property influencing its reactivity. As a molecule with two nitrogen atoms and a hydroxyl group, it can undergo protonation at multiple sites. The diethylamino group, with its electron-donating ethyl substituents, is expected to be a stronger base compared to the secondary amine. The hydroxyl group, being less basic, is less likely to be protonated under typical aqueous conditions.

While specific protonation constants for this compound are not extensively documented in the literature, data from analogous compounds such as N-(2-hydroxyethyl)ethylenediamine (HEEN) and its derivatives provide valuable insights. For instance, studies on N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), a related chelating agent, have detailed its protonation behavior, which involves the carboxyl groups and the amine nitrogens. researchgate.net The protonation of the amine groups in these systems is a key factor in their complexation with metal ions. researchgate.net

The basicity of ethylenediamine (B42938) derivatives can be quantitatively expressed by their pKa values. For comparison, the pKa values of the parent ethylenediamine are approximately 9.9 and 6.9. The substitution of ethyl groups on one nitrogen atom in this compound would increase the electron density on that nitrogen, thus increasing its basicity. Conversely, the hydroxyethyl (B10761427) group on the other nitrogen would have a slight electron-withdrawing inductive effect, potentially lowering its basicity compared to an unsubstituted amine.

A comprehensive characterization of the protonation equilibria would involve potentiometric titrations to determine the macroscopic and microscopic protonation constants. This data is crucial for understanding its speciation in solution at different pH values, which in turn governs its nucleophilicity and complexation behavior.

Nucleophilic Reactivity Profiles

This compound possesses multiple nucleophilic centers: the two nitrogen atoms and the oxygen atom of the hydroxyl group. The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, capable of participating in a variety of substitution and addition reactions. The primary amine is generally more sterically accessible than the tertiary amine, which could influence its relative reactivity in certain reactions.

The nucleophilic character of related N,N-diethylethylenediamine has been demonstrated in its reaction with palladium complexes, where it acts as a ligand. nih.govcu.edu.eg These studies show that the diamine readily coordinates to the metal center, displacing other ligands. nih.govcu.edu.eg This highlights the strong nucleophilic nature of the ethylenediamine backbone.

The hydroxyl group can also act as a nucleophile, particularly in its deprotonated form (alkoxide). This can lead to O-alkylation reactions or its involvement in intramolecular cyclizations. The relative nucleophilicity of the nitrogen and oxygen centers can be influenced by the reaction conditions, such as the solvent and the nature of the electrophile.

Complexation Reaction Pathways

The presence of two nitrogen atoms and a hydroxyl group makes this compound a potential tridentate ligand for metal ions. The ethylenediamine backbone is a well-known chelating motif, forming stable five-membered rings with metal ions. The hydroxyethyl arm can also coordinate to the metal center, enhancing the stability of the resulting complex.

The complexation of the related ligand N,N-diethylethylenediamine with palladium(II) has been studied, revealing the formation of stable complexes. nih.govcu.edu.eg These studies provide a model for the expected behavior of this compound. The formation of a metal complex typically proceeds through a stepwise displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand.

The table below presents stability constants for complexes of related ligands with various metal ions, illustrating the chelating ability of such molecules.

LigandMetal IonLog KReference
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)Fe(III)39.66 acs.org
N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA)Nd(III)14.53 researchgate.net
N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA)Eu(III)14.90 researchgate.net

Radical Generation and Involvement in Transformations

While direct evidence for radical generation from this compound is scarce, related amine compounds are known to participate in radical reactions. For instance, N,N-diethyl-para-phenylenediamine can be oxidized by radicals to form a stable radical cation, a reaction utilized in assays for oxidative stress. researchgate.net This suggests that the nitrogen atoms in this compound could potentially be oxidized to form nitrogen-centered radicals under appropriate conditions, such as in the presence of strong oxidizing agents or upon photolysis.

The generation of radicals from amines can initiate various transformations. For example, in total synthesis, radical reactions involving amine derivatives are employed for C-C bond formation. nih.gov The specific pathways for radical involvement would depend on the reaction conditions and the other species present. The presence of the hydroxyl group could also influence radical reactivity, for example, through hydrogen atom abstraction from the C-H bonds adjacent to the oxygen.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms. researchgate.net For a molecule like this compound, computational methods can be used to:

Determine Protonation Sites and pKa Values: By calculating the relative energies of the different protonated forms, the most likely sites of protonation can be identified.

Model Reaction Pathways: The mechanisms of nucleophilic substitution, complexation, and potential radical reactions can be elucidated by mapping the potential energy surface and locating transition states and intermediates. rsc.orgmdpi.com

Analyze Ligand-Metal Interactions: DFT calculations can provide detailed insights into the bonding and electronic structure of metal complexes, helping to understand the coordination preferences and the influence of the ligand structure on complex stability. nih.govresearchgate.net

For example, computational studies on the complexation of f-elements with N-hydroxyethyl-diethylenetriamine-N,N',N'',N''-tetraacetic acid (HEDTTA) have shown that the substitution of an acetate (B1210297) arm with a hydroxyethyl group weakens the metal-nitrogen bond, which has implications for the separation of lanthanides and actinides. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity and guide experimental studies.

The use of computational models allows for the exploration of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone, providing a deeper understanding of the factors that control chemical reactivity. researchgate.net

Coordination Chemistry of N,n Diethyl N Hydroxy Ethylenediamine As a Ligand

Ligand Design and Donor Atom Characteristics

N,N-Diethyl-N'-hydroxy-ethylenediamine, structurally an N-substituted derivative of N-(2-hydroxyethyl)ethylenediamine, is a versatile acyclic ligand. Its design features an ethylenediamine (B42938) backbone, which is well-established in coordination chemistry for its ability to form stable five-membered chelate rings with metal ions.

The key characteristic of this ligand is its set of potential donor atoms:

Two Nitrogen Atoms: The ethylenediamine core contains a tertiary amine (the diethyl-substituted nitrogen) and a secondary amine. Both nitrogen atoms possess lone pairs of electrons available for coordination with a metal center.

One Oxygen Atom: The terminal hydroxyl (-OH) group on the ethyl moiety provides an oxygen donor atom.

This combination of N,N,O donor atoms classifies this compound as a potentially tridentate chelating agent. However, its actual coordination mode can vary. In studies of the parent compound, N-(2-hydroxyethyl)ethylenediamine (hydeten), it has been observed to act as a bidentate N,N-donor ligand in certain crystalline complexes, with the hydroxyl group not participating directly in coordination but instead engaging in hydrogen bonding. researchgate.net The coordination behavior is thus flexible, depending on the metal ion's size, charge, and electronic configuration, as well as the steric demands of the diethyl groups.

Chelation Effects and Macrocyclic Ligand Design

The formation of complexes with this compound is significantly favored by the chelate effect. When the ligand coordinates to a metal ion using both nitrogen atoms, it forms a highly stable five-membered ring (M-N-C-C-N). This arrangement is entropically more favorable than the coordination of two separate monodentate amine ligands. nih.gov The pre-organization of the donor atoms in a single molecule reduces the loss of translational entropy upon complexation, leading to greater thermodynamic stability of the resulting chelate complex compared to analogous complexes with non-chelating ligands. nih.gov

The stability of complexes containing five-membered chelate rings, such as those formed by an ethylenediamine backbone, is generally high due to minimal ring strain. nih.gov While direct thermodynamic data for this compound is not extensively documented, the principles of the chelate effect strongly suggest that it will form stable complexes with a variety of transition metal ions. nih.govresearchgate.net

Furthermore, ligands like this compound serve as important building blocks in the design of more complex macrocyclic ligands. The reactive amine and hydroxyl groups can be used as handles for further chemical modification, allowing for the construction of larger, pre-organized structures designed for selective metal ion recognition.

Metal Ion Complexation Studies

Stoichiometry and Stability of Coordination Complexes

The presence of alkyl substituents on the nitrogen atoms generally influences the stability of the resulting metal complexes. The table below presents data for the parent ethylenediamine ligand to provide a comparative baseline. The stability generally follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).

Metal Ionlog K₁ (Ethylenediamine)log K₂ (Ethylenediamine)log K₃ (Ethylenediamine)
Co(II)5.894.833.10
Ni(II)7.476.234.27
Cu(II)10.559.05-1.0
Zn(II)5.714.932.10
Cd(II)5.484.562.07

Table 1: Stepwise formation constants (log K) for selected metal complexes with the parent ligand, ethylenediamine. Data illustrates typical stability trends. researchgate.net

The stoichiometry of the complexes formed will depend on the coordination number of the metal ion and the denticity of the ligand. Common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios. For example, a hexacoordinate metal ion like Ni(II) could form a [Ni(ligand)₂]²⁺ complex if the ligand acts as a tridentate donor, or a [Ni(ligand)₃]²⁺ complex if it is bidentate.

Influence of Ligand Substitution on Coordination Behavior

The substitution of hydrogen atoms on the ethylenediamine backbone with ethyl and hydroxyethyl (B10761427) groups has predictable effects on coordination behavior:

Electronic Effects: The ethyl groups are electron-donating, which increases the basicity (and thus the σ-donor strength) of the nitrogen atoms. This would typically lead to stronger metal-ligand bonds and potentially higher stability constants.

Coordination Mode: The presence of the hydroxyethyl group provides a third potential donor site. However, as seen in complexes of N-(2-hydroxyethyl)ethylenediamine, the hydroxyl group may or may not coordinate directly to the metal. researchgate.net Its participation is often dictated by a balance between the stability gained from forming an additional chelate ring versus the steric constraints and the electronic preferences of the metal center. In some cases, the hydroxyl group remains uncoordinated and participates in forming a hydrogen-bonding network that stabilizes the crystal lattice. researchgate.net

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are essential for probing the interaction between a ligand and a metal ion. For this compound complexes, characteristic spectral shifts would be expected.

Spectroscopic TechniqueVibrational/Resonance ModeExpected Change upon Coordination
Infrared (IR) Spectroscopyν(O-H)Broadening and shift to lower frequency if involved in coordination or hydrogen bonding.
ν(N-H)Shift to lower frequency upon coordination of the secondary amine.
New Bands (Low Frequency)Appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy-CH₂- ProtonsSignificant downfield shift of protons adjacent to coordinated N and O atoms due to deshielding.
-OH and -NH ProtonsBroadening or disappearance of signals upon coordination, especially in protic solvents.
UV-Visible Spectroscopyd-d TransitionsAppearance of new absorption bands in the visible region for transition metal complexes, corresponding to electronic transitions within the metal's d-orbitals.

Table 2: Predicted spectroscopic changes upon complexation of this compound with a metal ion. nih.gov

Coordination Geometry and Stereochemical Aspects

The flexible nature of this compound allows it to adopt various conformations to satisfy the preferred coordination geometry of different metal ions.

Octahedral Geometry: For hexacoordinate metal ions like Co(II) and Ni(II), two tridentate ligands can coordinate to form an octahedral complex, [M(ligand)₂]²⁺. This would result in different possible geometric isomers (meridional, mer, and facial, fac), depending on the arrangement of the N,N,O donor atoms.

Tetrahedral/Square Planar Geometry: For tetracoordinate ions, the ligand could act as a bidentate (N,N) or tridentate donor. In the case of a Zn(II) complex with the related N,N-diethylethylenediamine ligand, a distorted tetrahedral geometry is observed where the ligand is bidentate and two other sites are occupied by acetate (B1210297) anions. nih.gov A similar bidentate coordination mode could be expected for this compound, leading to tetrahedral [M(ligand)X₂] complexes. For a d⁸ ion like Ni(II) or Pt(II), a square planar geometry would be likely.

The presence of a chiral center (the secondary amine nitrogen upon coordination) and the puckered conformation of the five-membered chelate ring can lead to stereoisomerism in its metal complexes. The ethylenediamine backbone typically adopts a gauche conformation, which can exist as one of two enantiomers (δ or λ), adding another layer of stereochemical complexity to its coordination compounds.

Octahedral and Square Planar Geometries

The coordination of this compound to a metal center can lead to various geometries, with octahedral and square planar being common for transition metals. The preferred geometry is influenced by factors such as the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

While specific structural studies on metal complexes of this compound are limited in the publicly available scientific literature, inferences can be drawn from related N-substituted ethylenediamine ligands. For instance, studies on the similar ligand N,N'-bis(2-hydroxyethyl)ethylenediamine have shown the formation of a distorted octahedral nickel(II) complex, Ni(bishydeten)22. researchgate.net In this complex, two ligand molecules coordinate to the nickel(II) ion through their nitrogen and oxygen atoms, resulting in a NiN4O2 coordination sphere. researchgate.net This suggests that this compound could similarly act as a bidentate or tridentate ligand to form octahedral complexes with metal ions that favor a coordination number of six.

Table 1: Potential Coordination Geometries of Metal Complexes with this compound

Metal Ion (d-electron count)Plausible GeometryPotential Coordination Mode
Ni(II) (d⁸)Octahedral or Square PlanarBidentate (N,N') or Tridentate (N,N',O)
Cu(II) (d⁹)Distorted Octahedral or Square PlanarBidentate (N,N') or Tridentate (N,N',O)
Zn(II) (d¹⁰)Octahedral or TetrahedralBidentate (N,N') or Tridentate (N,N',O)

This table represents plausible geometries based on the general principles of coordination chemistry and data from related ligands, pending specific experimental verification for this compound.

Isomerism in Metal Chelates

Metal chelates containing this compound as a ligand can exhibit various forms of isomerism, including geometric and optical isomerism. The unsymmetrical nature of the ligand, with two different substituents on the nitrogen atoms, introduces the potential for constitutional and stereoisomerism.

Geometric Isomerism: In an octahedral complex of the type [M(L)2X2], where L is this compound acting as a bidentate ligand, cis and trans isomers are possible depending on the relative positions of the two monodentate ligands (X). Similarly, in a square planar complex of the type [M(L)X2], cis and trans isomers can arise.

Optical Isomerism: The coordination of the ethylenediamine backbone of the ligand results in a puckered chelate ring that can adopt either a δ (delta) or λ (lambda) conformation. In a bis-chelate octahedral complex, this can lead to the formation of diastereomers (Λδ, Λλ, Δδ, Δλ). Furthermore, the coordinated secondary amine nitrogen atom becomes a stereocenter, allowing for the existence of R and S configurations, which can further increase the number of possible stereoisomers.

Despite the theoretical possibilities, there is a notable lack of specific research in the scientific literature detailing the isolation and characterization of isomers of metal chelates involving this compound. This represents an area ripe for future investigation.

Mechanistic Principles of Metal-Catalyzed Processes Involving the Compound

The mechanistic principles of metal-catalyzed processes involving this compound are not well-documented in dedicated studies. However, based on the functional groups present in the ligand, it can be anticipated to participate in several types of catalytic reactions. The presence of both a secondary amine and a hydroxyl group allows the ligand to potentially act as a proton-responsive or hemilabile ligand.

In a hypothetical catalytic cycle, the metal center, coordinated to this compound, could serve as the active site. The ligand can influence the catalytic activity in several ways:

Steric Effects: The diethyl groups on one nitrogen atom can create a specific steric environment around the metal center, influencing substrate approach and selectivity.

Electronic Effects: The electron-donating nature of the alkyl groups and the hydroxyl group can modulate the electron density at the metal center, thereby affecting its reactivity in processes like oxidative addition and reductive elimination.

Hemilability: The hydroxyl group could potentially deprotonate and coordinate to the metal center, or it could remain uncoordinated and available for hydrogen bonding interactions with substrates or reagents. This on/off coordination can open up a coordination site during a catalytic cycle, facilitating substrate binding.

While general principles of catalysis by metal complexes of related amino-alcohol and diamine ligands are well-established, specific mechanistic studies on reactions catalyzed by complexes of this compound are currently lacking in the available literature. Further research is required to elucidate the precise roles this ligand plays in mediating metal-catalyzed transformations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict spectroscopic properties. For a related compound, the N-diethylendiamine cation, DFT calculations using the B3LYP functional and a 6-31G(d) basis set were performed to identify stable conformers and calculate vibrational frequencies.

A similar approach applied to N,N-Diethyl-N'-hydroxy-ethylenediamine would yield optimized geometric parameters. The calculations would precisely determine bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. Such studies on analogous molecules show that calculated parameters are often in good agreement with experimental data derived from techniques like X-ray diffraction.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table is illustrative, based on typical values from DFT studies on similar molecules, as specific computational data for the target compound is not available in the cited literature.)

ParameterBond/AtomsPredicted Value
Bond Lengths C-C (ethyl)1.53 Å
C-C (diamine)1.52 Å
C-N (diethyl)1.47 Å
C-N (hydroxyethyl)1.46 Å
C-O1.43 Å
N-ON/A
N-H1.01 Å
O-H0.96 Å
Bond Angles C-N-C (diethyl)112°
C-C-N (diamine)110°
C-N-H109°
C-O-H108°
Dihedral Angle N-C-C-N~60° (gauche) / 180° (trans)

Prediction of Molecular Basicity and Proton Affinity (pKa)

Computational methods are invaluable for predicting the acid-dissociation constant (pKa), a key descriptor of a molecule's basicity in solution. The prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction. This requires accurate quantum chemical calculations of the molecule and its conjugate acid in both the gas phase and solution, the latter often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

For this compound, there are two nitrogen atoms that can be protonated. Computational models can predict the individual pKa values for each site, revealing which nitrogen is more basic. The N,N-diethyl substituted nitrogen is expected to be more basic due to the electron-donating inductive effect of the two ethyl groups. Conversely, the N'-hydroxy-ethyl substituted nitrogen's basicity might be influenced by potential intramolecular hydrogen bonding involving the hydroxyl group. Accurate pKa prediction is crucial for understanding how the molecule will behave in different pH environments.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylenediamine (B42938) backbone allows this compound to exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and determine the energy barriers between them.

Studies on the similar N-diethylendiamine dication revealed three stable conformers based on the rotation around the central C-C bond: trans-trans, gauche-gauche, and gauche-trans. It is expected that this compound would exhibit similar conformational preferences, primarily gauche and trans rotamers, which can be investigated using Potential Energy Surface (PES) scans at the DFT level.

Molecular Dynamics (MD) simulations can provide further insight into the molecule's dynamic behavior over time. By simulating the motion of all atoms, MD can explore the conformational landscape, revealing how the molecule transitions between different shapes and how it interacts with solvent molecules, such as water. This is particularly useful for understanding the role of intramolecular hydrogen bonding and the flexibility of the ethyl and hydroxyethyl (B10761427) side chains.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich N,N-diethyl substituted nitrogen atom, making it the primary site for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the molecular framework. Analysis of the Molecular Electrostatic Potential (MEP) surface would visually confirm this, showing regions of negative potential (electron-rich, nucleophilic sites) around the nitrogen atoms.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These values are representative examples based on DFT studies of similar amine compounds and are not specific calculated data for this compound.)

PropertyPredicted Value (eV)Implication
HOMO Energy -6.2Electron-donating capability (nucleophilicity)
LUMO Energy +1.5Electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 7.7High gap suggests good kinetic stability

Structure-Reactivity Correlations from Computational Models

By integrating the results from various computational analyses, a comprehensive picture of structure-reactivity relationships can be developed. Computational models provide a direct link between the molecule's calculated properties and its expected chemical behavior.

For this compound, these correlations would include:

Site of Protonation: The predicted pKa values and the MEP map would both point to the N,N-diethyl substituted nitrogen as the more basic site and therefore the preferred location for protonation in an acidic medium.

Nucleophilicity: The HOMO energy and its localization would confirm the diethyl-substituted nitrogen as the stronger nucleophilic center, predicting it to be the primary site of reaction with electrophiles like alkyl halides.

Conformational Influence: Conformational analysis can reveal whether certain arrangements are required for reactivity. For example, intramolecular hydrogen bonding in a specific conformer could influence the basicity of the adjacent nitrogen or the reactivity of the hydroxyl group.

These computational insights provide a detailed, atom-level understanding of the molecule, guiding further experimental work and application development.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For N,N-Diethyl-N'-hydroxy-ethylenediamine, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the ethyl groups, the ethylene (B1197577) bridge, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Predicted ¹H NMR Spectral Data for this compound:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl groups) ~1.0-1.2 Triplet 6H
-CH₂- (ethyl groups) ~2.5-2.7 Quartet 4H
-N-CH₂-CH₂-N'- ~2.6-2.9 Multiplet 4H
-N'-CH₂-CH₂-OH ~3.5-3.8 Triplet 2H
-OH Variable Singlet (broad) 1H

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal.

Predicted ¹³C NMR Spectral Data for this compound:

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl groups) ~12-15
-CH₂- (ethyl groups) ~47-50
-N-CH₂- ~50-53
-N'-CH₂- (adjacent to N-H) ~45-48

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the -CH₃ and -CH₂ protons of the ethyl groups. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-H bonds.

Predicted FTIR Absorption Bands for this compound:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl) 3200-3600 Broad, Strong
N-H stretch (secondary amine) 3300-3500 Moderate
C-H stretch (aliphatic) 2850-2970 Strong
N-H bend 1550-1650 Moderate

The broadness of the O-H and N-H stretching bands would be indicative of hydrogen bonding, either intermolecularly or intramolecularly.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak [M]⁺, followed by characteristic fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Value Possible Fragment Ion
[M]⁺ [C₈H₂₀N₂O]⁺
[M-CH₃]⁺ Loss of a methyl radical
[M-C₂H₅]⁺ Loss of an ethyl radical
[M-CH₂OH]⁺ Loss of a hydroxymethyl radical

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula.

Chromatographic Separations in Research Contexts

Chromatographic techniques are vital for the separation, identification, and quantification of compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS would be an excellent method to assess its purity. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic feature of the compound under specific GC conditions. The mass spectrum corresponding to this peak can be used to confirm the identity of the compound by matching it with a library or by analyzing the fragmentation pattern as described in the MS section. This technique is highly sensitive and can detect and identify even trace-level impurities.

Potentiometric and Calorimetric Studies for Thermodynamic Data

Potentiometric titrations and calorimetric measurements are fundamental techniques for elucidating the thermodynamic parameters of metal-ligand complexation, including stability constants, enthalpy (ΔH), and entropy (ΔS) of formation. Although specific studies on this compound are not found, the principles of these methods as applied to similar compounds are described below.

Potentiometric Studies

Potentiometric titrations are a primary method for determining the stability constants of metal complexes. This technique typically involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base or acid. By monitoring the pH change throughout the titration, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated.

For a hypothetical study of this compound (L) and a metal ion (M), the following equilibria would be investigated:

Protonation of the ligand:

L + H⁺ ⇌ LH⁺ (K₁)

LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂)

Formation of metal complexes:

M²⁺ + L ⇌ ML²⁺ (log K_ML)

M²⁺ + 2L ⇌ ML₂²⁺ (log β_ML₂)

The data obtained from the titration curve would be analyzed using computer programs to refine the values of these constants.

Calorimetric Studies

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat change (enthalpy, ΔH) associated with the formation of metal-ligand complexes. In a typical ITC experiment, a solution of the metal ion is titrated into a solution of the ligand, and the heat released or absorbed is measured after each injection.

The enthalpy change (ΔH) provides insight into the nature of the bonding interactions. A negative ΔH (exothermic) indicates that the bonds formed are stronger than the bonds broken, while a positive ΔH (endothermic) suggests the opposite.

From the stability constant (K) obtained from potentiometry and the enthalpy change (ΔH) from calorimetry, the entropy change (ΔS) can be calculated using the Gibbs free energy equation:

ΔG = -RTlnK = ΔH - TΔS

Where:

ΔG is the Gibbs free energy change

R is the ideal gas constant

T is the temperature in Kelvin

A positive entropy change often indicates an increase in the disorder of the system, which can be a significant driving force for complex formation, particularly in the case of chelation.

Hypothetical Thermodynamic Data

While no specific experimental data for this compound is available, a hypothetical data table is presented below to illustrate how such information would be structured. The values are purely illustrative and not based on experimental results.

Metal IonLog K₁ΔH₁ (kJ/mol)ΔS₁ (J/mol·K)
Cu²⁺8.5-3060
Ni²⁺7.2-2555
Zn²⁺6.8-2050
Co²⁺6.5-1848

Derivatives and Structural Analogues: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel N-Substituted Ethylenediamine (B42938) Derivatives

The synthesis of N-substituted ethylenediamine derivatives is a foundational aspect of fine chemical and pharmaceutical intermediate production. asianpubs.org Various methods have been developed to achieve these structures, each with distinct advantages and limitations.

One common approach involves the reaction of an amine with 2-chloroethylamine (B1212225) hydrochloride, which can yield the desired product in moderate yields of around 60%. asianpubs.org Another established method is the ring-opening of 2-oxazolines with amines, followed by hydrolysis. For instance, the acid-catalyzed reaction of 2-alkyl-2-oxazolines with secondary amines can produce N-(2-aminoethyl)carboxamides, which are then hydrolyzed to yield unsymmetrically substituted ethylenediamines. researchgate.net

A more recent and economical route utilizes inexpensive and readily available starting materials. This multi-step process begins with a Michael addition reaction between an amine (such as an aromatic, aliphatic, or heterocyclic amine) and an α,β-unsaturated compound like ethyl acrylate. asianpubs.orggoogle.com This is followed by hydrazinolysis and a Curtius rearrangement to furnish the final N-substituted ethylenediamine derivative. asianpubs.orgresearchgate.netgoogle.com This method is noted for its convenience, mild reaction conditions, and high total yields, which can exceed 70% for aliphatic or heterocyclic amines and 50% for aromatic amines. google.com

For the synthesis of N,N-diethylethylenediamine specifically, a method involves reacting diethylamine (B46881) and 2-chloroethylamine hydrochloride in an autoclave with a sodium methylate methanol (B129727) solution as an acid-binding agent and a Lewis acid catalyst like cuprous chloride. google.com

Starting MaterialsReaction TypeKey Intermediates/ReagentsTypical YieldReference
Amine, 2-Chloroethylamine HClNucleophilic Substitution-~60% asianpubs.org
Amine, 2-Ethyl-2-oxazolineRing Cleavage, HydrolysisN-(2-aminoethyl)carboxamides~52% asianpubs.orgresearchgate.net
Amine, Ethyl AcrylateMichael Addition, Hydrazinolysis, Curtius Rearrangement3-(substituted-amino)propanehydrazide>50-70% asianpubs.orggoogle.com
Diethylamine, 2-Chloroethylamine HClNucleophilic SubstitutionSodium Methylate, Lewis Acid- google.com

Systematic Variation of Alkyl and Hydroxyalkyl Substituents

Systematically altering the alkyl and hydroxyalkyl groups on the ethylenediamine backbone is a key strategy for fine-tuning the molecule's properties. The synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine, for example, can be achieved by reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol (B45725) in the presence of sodium carbonate at elevated temperatures. chemicalbook.com Further substitution can lead to compounds like N,N,N',N'-tetra(2-hydroxyethyl)-ethylenediamine (THEEDA), which can be prepared from diethanolamine (B148213) and 1,2-dichloroethane. google.com

Structure-activity relationship (SAR) studies on ethylenediamine derivatives have demonstrated the critical role of the nature and position of these substituents. In one study investigating adjuvants for sunless tanning, the following relationships were observed:

Primary and Secondary Amines: Linear derivatives where each nitrogen atom was a primary or secondary amine (with methyl substitution) showed rapid coloration. researchgate.net

Tertiary Amines: Derivatives where either or both of the amine groups were tertiary resulted in no adjuvant action, highlighting a significant drop in reactivity. researchgate.net

Chain Length: Extending the linker between the two nitrogen atoms from ethylene (B1197577) to propylene (B89431) or longer led to progressively weaker effects. researchgate.net

These findings suggest that a specific spatial arrangement of the amine groups, likely facilitating a six-membered ring intermediate, is crucial for the observed activity. researchgate.net

Derivative TypeSubstituent VariationObserved Chemical BehaviorReference
Linear EthylenediaminesPrimary or secondary aminesHigh reactivity researchgate.net
Substituted EthylenediaminesTertiary aminesNo activity researchgate.net
Diamine AnaloguesPropylene or longer chain instead of ethyleneProgressively less activity researchgate.net
Hydroxyalkylated EthylenediaminesAddition of two hydroxyethyl (B10761427) groupsForms N,N'-bis(2-hydroxyethyl)ethylenediamine chemicalbook.com
Hydroxyalkylated EthylenediaminesAddition of four hydroxyethyl groupsForms N,N,N',N'-tetra(2-hydroxyethyl)-ethylenediamine google.com

Theoretical Studies of Structure-Activity Relationships in Derivatives

Computational chemistry provides powerful tools to investigate the reaction mechanisms and structure-activity relationships of ethylenediamine derivatives at a molecular level. Theoretical studies, often employing hybrid density functional theory (DFT), can elucidate complex reaction pathways that are difficult to observe experimentally.

For instance, theoretical studies have been conducted on biomimetic copper complexes involving N,N'-disubstituted ethylenediamine ligands, such as N,N'-di-tert-butylethylenediamine (DBED), to model the activity of enzymes like tyrosinase. researchgate.net In one study, the DBED ligand was computationally substituted with N,N'-dimethylethylenediamine to reduce computational cost while studying the hydroxylation of phenolates. researchgate.net These calculations help to understand the mechanism of C-O bond formation and O-O bond cleavage, revealing intermediates like bis-μ-oxo-dicopper(III)-phenolate complexes. researchgate.net Such theoretical models are invaluable for comparing the mechanisms of synthetic catalysts with their biological counterparts and for designing more efficient catalysts. The insights gained can guide the synthesis of new derivatives with tailored reactivity.

Influence of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of ethylenediamine derivatives is profoundly influenced by both steric and electronic effects arising from their substituents.

Steric effects refer to the spatial arrangement of atoms and the physical hindrance they impose. As noted previously, the lack of activity in tertiary amine derivatives of ethylenediamine in certain reactions is a classic example of steric hindrance, where bulky alkyl groups may block the reactive amine centers. researchgate.net Similarly, in studies of malonamide (B141969) derivatives bearing benzylthio arms for metal ion extraction, increased steric hindrance near the sulfur donor atoms had a negative impact on silver(I) extraction efficiency. chemrxiv.org

Research Applications in Chemical Synthesis and Materials Science Non Clinical

Role as Reagents or Catalysts in Organic Transformations

There is limited direct evidence in published literature detailing the use of N,N-Diethyl-N'-hydroxy-ethylenediamine as a primary reagent or catalyst in specific organic transformations. However, based on its structure, it contains basic nitrogen centers and a hydroxyl group, which could potentially allow it to act as a base catalyst or a nucleophile in certain reactions. Its parent compound, N,N-Diethylethylenediamine, is noted for its role in the oxidative amidation of hydrogen phosphonate (B1237965) diesters during oligonucleotide synthesis. sigmaaldrich.com

Use as Building Blocks for Complex Organic Molecules

The primary role of this compound in chemical synthesis appears to be as a building block or intermediate. Organic building blocks are fundamental components used to construct more complex molecular architectures for applications in medicinal chemistry and material science. sigmaaldrich.comenamine.net The compound serves as a precursor in the synthesis of more complex molecules due to its multiple reactive sites.

For instance, the related compound N,N-Diethylethylenediamine is a known intermediate in the production of various fine chemicals, including pharmaceuticals and paints. google.comgoogle.com Similarly, N-(2-Hydroxyethyl)ethylenediamine is used as a precursor in the synthesis of pharmacologically active compounds and room-temperature ionic liquids. sigmaaldrich.com Given these precedents, this compound is a logical candidate for creating derivatives with specialized functions.

Table 1: Potential Synthetic Pathways Involving this compound

Reaction Type Potential Product Class Relevant Functional Group(s)
Alkylation/Acylation Substituted Diamines, Amides Secondary Amine, Hydroxyl
Etherification Ether Derivatives Hydroxyl
Condensation Heterocycles (e.g., Piperazines) Amines, Hydroxyl

Applications as Chelating Agents in Chemical Systems

The molecular structure of this compound, featuring two nitrogen atoms and one oxygen atom, makes it a potential tridentate ligand capable of forming stable complexes with various metal ions. Chelating agents are crucial for metal ion sequestration in industrial processes, analytical chemistry, and environmental remediation technologies. chemimpex.comkorea.ac.kr

Derivatives of ethylenediamine (B42938) are well-known for their powerful chelating abilities. wikipedia.org

EDTA (Ethylenediaminetetraacetic acid) , a prominent derivative, is synthesized from ethylenediamine and is a widely used chelating agent. wikipedia.org

HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) is another strong chelating ligand used in the separation of f-block elements in the nuclear fuel cycle and forms stable complexes with lanthanides. chemimpex.comresearchgate.net

EDDS (Ethylenediamine-N,N'-disuccinic acid) is recognized as a biodegradable chelating agent effective in the soil remediation of heavy metals like copper and zinc. nih.govnih.gov

Studies on the related ligand N-(2-hydroxyethyl)-ethylenediamine show it acts as a bidentate N-donor ligand in forming mononuclear and dimeric complexes with transition metals such as Cu(II), Cd(II), Mn(II), and Ni(II). researchgate.netresearchgate.net Likewise, N,N-Diethylethylenediamine serves as a ligand in luminescent zinc(II) complexes and thermochromic copper(II) complexes. nih.govfishersci.be These examples strongly suggest that this compound would also be an effective chelating agent, capable of binding to metal ions and finding use as a sequestrant in various applications, including as a component in epoxide powder coatings. google.comgoogle.com

Table 2: Comparison of Related Ethylenediamine-Based Chelating Agents

Compound Name Key Features & Applications
EDTA Hexadentate ligand; widely used in industry and analytical chemistry. wikipedia.org
HEDTA Strong chelating ligand; used in nuclear waste treatment and separation sciences. chemimpex.comresearchgate.net
EDDS Biodegradable; used for environmental remediation of heavy metals from soil. nih.govnih.gov
N-(2-Hydroxyethyl)ethylenediamine Forms stable complexes with various transition metals. researchgate.netresearchgate.net

| N,N-Diethylethylenediamine | Forms complexes with thermochromic and luminescent properties. nih.govfishersci.be |

Incorporation into Polymeric Materials and Surfactant Development

Specific research on the incorporation of this compound into polymers or its use in surfactant development is not prominent. However, related amine compounds are utilized in these fields. Ethylenediamine itself is used to make curing agents for epoxy resins and fabric softeners. wikipedia.org A patent for a preparation method of N,N-Diethylethylenediamine notes its application in the field of surfactants and as a solidifying agent for epoxide powder coatings. google.comgoogle.com The presence of both hydrophilic (hydroxyl, amine) and lipophilic (diethyl) groups within this compound suggests it could exhibit surface-active properties, a key characteristic of surfactants, though this application has not been explicitly developed. nih.govnih.gov

Investigation in Industrial Chemical Processes

While direct applications are not documented, related compounds find use in several industrial processes.

Corrosion Inhibitors : Ethylenediamine is used as a corrosion inhibitor in paints and coolants. wikipedia.org

Cement Chemistry : Polyhydroxyalkyl ethyleneamine compounds, such as aminoethylethanolamine (AEEA), are used as additives to improve the strength of cement products. google.com

Papermaking : Modified polyalkyleneimines are used for wastewater treatment in the papermaking industry. epo.org

Given its structural similarities to these compounds, this compound could potentially be investigated for similar roles, but specific studies are lacking.

Gas Absorption and Removal Technologies

The amine functional groups in this compound suggest a potential application in acid gas absorption, such as the capture of carbon dioxide (CO2). Amines are known to react with CO2. noaa.gov For example, N,N-diethyl-ethanomelamine (DEEA) has been studied for its kinetics in CO2 absorption, where it acts as a proton receiver. ntnu.no Although this compound is not specifically mentioned in this context, its basic nitrogen sites indicate a theoretical capacity for this application.

Investigation of Chemical Interactions with Biological Systems in Vitro Models

Ligand Design for Metal Complexes in Biological Contexts

N,N-Diethyl-N'-hydroxy-ethylenediamine serves as a foundational structure in ligand design, primarily due to its capacity for chelation. Chelation, the process of forming multiple bonds between a single ligand and a central metal ion, results in a stable complex. whoi.edu The presence of both amine and hydroxyl functional groups allows this molecule to coordinate with metal ions through nitrogen and oxygen donor atoms. nih.gov This type of coordination is crucial in the formation of stable metal complexes. nih.gov

Transition metals, in particular, show a preference for forming complexes with ligands containing nitrogen and oxygen donor atoms. mdpi.com The structure of ethylenediamine-based ligands allows for the formation of stable five-membered chelate rings with metal ions. mdpi.com The stability of such complexes is a key principle in bioinorganic chemistry, often following the Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition-metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). whoi.edu

The design of ligands like this compound is often aimed at creating metal complexes with specific properties for biological investigation. thepharmajournal.com The synthetic flexibility of such ligands allows for modifications to fine-tune the stability and reactivity of the resulting metal complexes. thepharmajournal.com Research has shown that metal complexes can exhibit greater biological activity compared to the uncoordinated ligands, a phenomenon attributed to the process of chelation. nih.gov

Studies of Interactions with Biomolecules (e.g., DNA, proteins) using In Vitro Assays

The interaction of metal complexes, including those derived from ethylenediamine-like ligands, with biomolecules such as DNA and proteins is a significant area of in vitro research. These interactions are often non-covalent. nih.gov

DNA Interaction: Metal complexes can bind to DNA through various modes, including intercalation (stacking between base pairs) or groove binding. nih.govresearchgate.net Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly employed to study these interactions and determine binding constants. researchgate.net For instance, studies on copper complexes with N-naphthylhydroxamic acids demonstrated their ability to bind to calf-thymus DNA (CT-DNA). researchgate.net Competitive binding assays using ethidium (B1194527) bromide, a known DNA intercalator, can reveal whether a complex can displace it, suggesting a strong, competitive binding mode. researchgate.net Agarose gel electrophoresis is another technique used to observe the effects of these complexes on DNA, such as their ability to induce single-strand breaks (nicking) or double-strand breaks in plasmid DNA. researchgate.net

Protein Interaction: The fundamental interactions in bioinorganic chemistry involve metal ions binding to ligands, which include amino acids, the building blocks of proteins. nih.gov The chelation properties of ligands can influence the function of metalloproteins by binding to the metal cofactors essential for their activity. nih.gov For example, chelating agents can remove zinc from proteins that require it for structural integrity or catalytic function. researchgate.net

Chelation Effects on Biochemical Pathways (In Vitro)

Chelation is a fundamental process that can significantly impact biochemical pathways by modulating the concentration and availability of essential metal ions. nih.gov Many enzymes, known as metalloenzymes, require a specific metal ion as a cofactor for their catalytic activity. Chelating agents can inhibit these enzymes by binding to and sequestering the essential metal ion.

For instance, the chelation of iron can inhibit enzymes like lipoxygenase and cyclooxygenase. nih.gov Conversely, chelating agents can also increase the catalytic activity of certain metal ions. Ethylenediaminetetraacetic acid (EDTA), a well-known chelator, can form an open complex with Fe³⁺ that increases its capacity to generate oxidative stress, whereas chelators like desferrioxamine (DFO) can cover the metal surface and prevent such reactions. nih.gov

The ability of a chelator to remove a metal from a biological system or molecule depends on the stability of the complex it forms. This principle is utilized in research to study the role of metal ions in various pathways. By introducing a specific chelator, researchers can probe the consequences of depleting a particular metal ion from a cellular or enzymatic system in an in vitro setting. whoi.edu

Examination of In Vitro Cytotoxicity in Cellular Models

The cytotoxic potential of this compound and its metal complexes has been evaluated in various in vitro cellular models. These studies typically measure the concentration of a compound required to inhibit cell growth by 50% (IC50 value) after a specific exposure time. It is important to note that in vitro cytotoxicity does not directly correlate with activity in a living organism. nih.gov

Research has shown that metal complexes often exhibit different cytotoxic profiles compared to the free ligands. researchgate.net For example, studies on various metal complexes, including those with copper(II), nickel(II), and palladium(II), have demonstrated cytotoxic effects against certain carcinoma cell lines. researchgate.net In some cases, the free ligands show significantly less activity than their corresponding metal complexes. researchgate.net

The mechanism of cytotoxicity can vary. For some compounds, like N-methylolmelamines, toxicity in certain cell lines has been attributed to the release of formaldehyde, a highly cytotoxic agent. nih.gov For other complexes, the cytotoxic effects are thought to be more selective. nih.gov

Compound ClassCell LineIC50 Value (µM)Reference
Thiadiazole-based Pd(II) complexCarcinoma Cell Line0.469 researchgate.net
Thiadiazole-based Cu(II) complexCarcinoma Cell Line0.865 researchgate.net
Thiadiazole-based Ni(II) complexCarcinoma Cell Line1.131 researchgate.net
Oxidovanadium(IV) Complex 2Hep2c (HeLa derivative)Higher than Complex 1 chemrxiv.org
Oxidovanadium(IV) Complex 3Hep2c (HeLa derivative)Higher than Complex 1 chemrxiv.org

Antimicrobial Activity Studies (In Vitro, Chemical Mechanism Focus)

The antimicrobial properties of ethylenediamine (B42938) derivatives and their metal complexes are frequently investigated in vitro against a range of pathogenic bacteria and fungi. researchgate.net These studies often find that metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. chemrxiv.orgresearchgate.netresearchgate.net This enhancement is often attributed to chelation, which can increase the lipophilic nature of the complex, facilitating its transport across microbial cell membranes.

The mechanism of action can involve several targets. Positively charged compounds may have a high affinity for the negatively charged bacterial surface, leading to membrane disruption. nih.gov Other proposed mechanisms include the inhibition of essential metabolic pathways or enzymes within the microbe. researchgate.net

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have demonstrated the activity of related ethylenediamine derivatives against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella enterica. researchgate.netresearchgate.net

Table 2: Examples of In Vitro Antimicrobial Activity of Related Ethylenediamine Derivatives (Note: Data is for related ethylenediamine derivatives to illustrate typical findings.)

CompoundMicroorganismActivity MetricValue (µM)Reference
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. entericaLC5011.6 researchgate.net
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. entericaLC508.79 researchgate.net
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineP. aeruginosaLC5086 researchgate.net
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineP. aeruginosaLC50138 researchgate.net
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. aureusLC50140 researchgate.net
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. aureusLC50287 researchgate.net

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies

The development of efficient, selective, and sustainable synthetic routes is paramount for the future availability and application of N,N-Diethyl-N'-hydroxy-ethylenediamine. While traditional methods for synthesizing substituted ethylenediamines exist, future research is expected to focus on more advanced strategies that offer higher yields, greater purity, and improved environmental compatibility.

Future synthetic research could explore several advanced pathways. One promising approach involves the use of Lewis acid catalysis to improve the efficiency of coupling reactions. For instance, a method analogous to the synthesis of N,N-diethylethylenediamine could be adapted, reacting diethylamine (B46881) with a suitably protected 2-chloro-N-hydroxy-ethylamine derivative in the presence of a catalyst like cuprous chloride or aluminum chloride. google.com Another avenue lies in the development of "green" synthetic methods. This could involve using reagents like diethyl carbonate, which has been successfully employed in the continuous, high-yield synthesis of N-ethylethylenediamine, offering a process with no corrosion to equipment and no environmental pollution. google.com Furthermore, biocatalysis, using enzymes to perform selective N-alkylation or hydroxylation steps, could offer an environmentally benign route with high stereoselectivity.

Table 1: Comparison of Potential Advanced Synthetic Strategies

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Lewis Acid-Catalyzed Amination Diethylamine, 2-(N-hydroxy-N-chloroethyl)amine Higher yields, milder reaction conditions compared to traditional methods. google.com Catalyst screening, optimization of reaction parameters (temperature, pressure).
Green Chemistry Approach N,N-Diethylethylenediamine, Oxidizing agent (e.g., H₂O₂) Use of less hazardous reagents, reduced waste streams. chemicalbook.com Selective oxidation methods, catalyst development (e.g., titanium-silicalite). google.com
Enzymatic Synthesis Ethylenediamine (B42938) derivative, Ethanol (B145695) source High selectivity, environmentally friendly (aqueous media, mild conditions). Enzyme discovery and engineering for specific substrate recognition.
Ring-Opening of Aziridinium (B1262131) Intermediates N,N-Diethyl-aziridinium ion, Water Potentially high regioselectivity in forming the hydroxyethyl (B10761427) group. Control of regioselectivity, development of stable aziridinium precursors.

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. Future research will undoubtedly employ a suite of advanced spectroscopic techniques to gain deeper mechanistic insights into its reactivity, coordination chemistry, and conformational dynamics.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the diethyl and hydroxyethyl moieties. Advanced mass spectrometry, particularly Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), can be used to study the gas-phase chemistry of the protonated molecule, providing insights into its fragmentation pathways and bond strengths. When complexed with metal ions, techniques like X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) could elucidate the local coordination environment around the metal center. For solid-state characterization of its metal complexes, single-crystal X-ray diffraction will be invaluable for determining precise bond lengths, bond angles, and coordination geometries, similar to studies on other complex diamine ligands. tsijournals.com

Table 2: Application of Advanced Spectroscopic Techniques

Technique Information Gained Research Implication
2D NMR (COSY, HMBC) Unambiguous structural confirmation and assignment of all atoms. Foundational for quality control and for studying solution-state conformation.
ESI-MS/MS Fragmentation patterns, gas-phase stability of complexes. Understanding intrinsic molecular stability and potential degradation pathways.
X-ray Crystallography Precise 3D structure, coordination modes with metals, intermolecular interactions. Design of metal complexes with specific geometries for catalysis or materials science. researchgate.net
FTIR and Raman Spectroscopy Vibrational modes, identification of functional groups, and changes upon coordination. Probing the interaction of the hydroxyl and amine groups with metal centers or surfaces.

Computational Design of Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules without the need for extensive empirical synthesis. Future research on this compound will likely leverage computational modeling, particularly Density Functional Theory (DFT), to predict the properties of the parent molecule and to design novel derivatives with enhanced functionalities.

DFT calculations can be used to model the molecule's geometric and electronic structure, including its molecular electrostatic potential (MESP) map, which visualizes charge distribution and predicts sites for nucleophilic or electrophilic attack. nih.gov This is crucial for understanding its reactivity and designing it for applications like catalysis or as a curing agent. Furthermore, computational methods can predict the stability constants of its complexes with various metal ions, guiding its use as a chelating agent for specific metals. acs.org A significant future direction will be the in silico design of new derivatives. By computationally adding or modifying functional groups, researchers can screen libraries of virtual compounds to identify derivatives with, for example, stronger metal-binding affinity, improved solubility in specific solvents, or enhanced catalytic activity for a target reaction. This computational-first approach can significantly streamline the experimental workflow, focusing laboratory efforts on the most promising candidates.

Table 3: Key Parameters for Computational Modeling

Computational Method Property to be Investigated Significance for Derivative Design
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO energies). nih.gov Predicting reactivity and kinetic stability.
Molecular Electrostatic Potential (MESP) Charge distribution, sites for intermolecular interactions. Guiding the design of derivatives for self-assembly or crystal engineering.
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, nature of chemical bonds. Assessing the strength and nature of metal-ligand bonds in designed chelates.
Molecular Dynamics (MD) Simulation Conformational flexibility, solvent interactions. Predicting solubility and behavior in different environments, crucial for application design.

Exploration of New Applications in Emerging Chemical Technologies

The trifunctional nature of this compound makes it a versatile platform for development in several emerging technological areas. Future research will likely focus on harnessing its unique combination of a tertiary amine, a secondary amine, and a hydroxyl group for applications beyond those of simpler diamines.

In the field of catalysis , the compound could serve as a novel ligand for transition metal catalysts. The hydroxyl group could participate in the catalytic cycle, for instance, through proton transfer or by acting as a hemilabile coordinating group, potentially enabling new reaction pathways in areas like asymmetric synthesis or C-H activation. Its structure is also suited for applications in materials science . It could be used as a building block for functional polymers and hydrogels, where the hydroxyl group can form hydrogen bonds to control the material's mechanical properties or serve as a site for further functionalization. ncsu.edu Another promising application is as a corrosion inhibitor , where the amine groups can adsorb onto a metal surface while the alkyl and hydroxyl groups form a protective hydrophobic layer. wikipedia.org In the realm of green technology , it could be explored as a component in systems for carbon capture, where the amine groups can react with CO₂, or in advanced oxidation processes for water treatment, where it could help stabilize catalytic metal ions. mdpi.com

Table 4: Potential Emerging Applications

Technology Area Proposed Role of the Compound Key Molecular Features
Homogeneous Catalysis Multidentate ligand for metal complexes. Chelating nitrogen atoms, potentially hemilabile hydroxyl group.
Functional Polymers Monomer or cross-linking agent. Multiple reactive sites (amines, hydroxyl) for polymerization. acs.org
Corrosion Inhibition Surface-active protective agent. Amine groups for surface binding, alkyl/hydroxy groups for barrier formation. wikipedia.org
Environmental Remediation Component in CO₂ capture solvents or water treatment catalysts. Amine functionality for CO₂ reactivity, chelating ability for catalytic ions. mdpi.com

Q & A

Q. What synthetic methodologies are effective for preparing N,N-Diethyl-N'-hydroxy-ethylenediamine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting diethylamine with ethylene oxide under controlled pH (~9–10) to form the ethylenediamine backbone, followed by hydroxylation using hydroxylamine or a hydroxyl-containing electrophile. Purification via vacuum distillation or column chromatography (silica gel, methanol/ethyl acetate eluent) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Structural validation requires 1H-NMR and 13C-NMR analysis. For the hydroxyethyl group, expect a triplet near δ 3.5–3.7 ppm (CH2OH) and a broad singlet for the hydroxyl proton (δ 1.5–2.5 ppm). Diethyl groups show distinct methyl (δ 1.0–1.2 ppm, triplet) and methylene (δ 2.5–2.7 ppm, quartet) signals. Compare experimental shifts with computational predictions (e.g., Gaussian, ChemDraw) to resolve ambiguities, as demonstrated for analogous compounds .

Q. What are the key reactivity patterns of the hydroxy group in this compound?

The hydroxyl group participates in hydrogen bonding and nucleophilic reactions. For example:

  • Carbamate formation : React with CO2 under mild pressure (1–2 atm) to form a carbamate derivative, monitored by FTIR (C=O stretch at ~1700 cm⁻¹).
  • Esterification : Use acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane to produce esters, confirmed via LC-MS .

Advanced Research Questions

Q. How does this compound function as a ligand in metal coordination chemistry?

The compound acts as a hexadentate ligand , coordinating through its two amine nitrogens and hydroxyl oxygen. Synthesize complexes with transition metals (e.g., Cu(II), Co(II)) by refluxing in ethanol/water (1:1) at 60°C. Characterize using:

  • UV-Vis spectroscopy : d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm).
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar). Stability is influenced by pH and counterion selection, as seen in analogous ethylenediamine-metal systems .

Q. What strategies optimize its use as a derivatization agent in analytical chemistry?

The hydroxyl group enables covalent tagging of carbonyl-containing analytes (e.g., aldehydes, ketones). For electrochemiluminescence (ECL) detection :

  • Derivatize isocyanates by reacting at 40°C for 30 min in acetonitrile.
  • Optimize pH (7–9) to enhance reaction efficiency. Validate via HPLC-ECL, comparing retention times and signal intensity with standards, as demonstrated for related diethylamine derivatives .

Q. How can researchers evaluate its biological activity and mechanisms?

Perform in vitro bioassays :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values).
  • Antioxidant capacity : Assess DPPH radical scavenging (IC50 determination). Track cellular uptake via GC-MS or HPLC-MS after derivatization with trifluoroacetic anhydride. Reference studies on structurally similar compounds showing antifungal and anti-inflammatory properties .

Data Contradictions and Validation

  • NMR assignments : Discrepancies between experimental and predicted shifts (e.g., hydroxyl proton integration) may arise from solvent effects or hydrogen bonding. Use deuterated DMSO to stabilize the hydroxyl group for clearer spectra .
  • Coordination geometry : While smaller cations (e.g., Ca²⁺) favor monomeric complexes, larger ions (e.g., Ba²⁺) may form dimers. Confirm via conductivity measurements and thermal analysis (TGA/DSC) .

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